molecular formula C12H16N2O B13856721 [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone

[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone

Cat. No.: B13856721
M. Wt: 204.27 g/mol
InChI Key: CUOZAOFYMHHNJY-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone: is a compound that features a pyrrolidine ring attached to a phenylmethanone groupThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone typically involves the reaction of a pyrrolidine derivative with a benzoyl chloride derivative. One common method includes the use of [3-(aminomethyl)phenyl]methanamine and pyrrolidine-1-carbonyl chloride under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

[3-(aminomethyl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C12H16N2O/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9,13H2

InChI Key

CUOZAOFYMHHNJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)C(=O)C2=CC=CC=C2

Origin of Product

United States

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